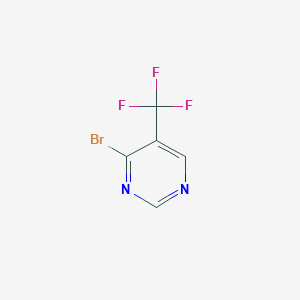

4-Bromo-5-(trifluoromethyl)pyrimidine

Descripción

Propiedades

Fórmula molecular |

C5H2BrF3N2 |

|---|---|

Peso molecular |

226.98 g/mol |

Nombre IUPAC |

4-bromo-5-(trifluoromethyl)pyrimidine |

InChI |

InChI=1S/C5H2BrF3N2/c6-4-3(5(7,8)9)1-10-2-11-4/h1-2H |

Clave InChI |

MZPKDZJKJNWHMO-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=NC=N1)Br)C(F)(F)F |

Origen del producto |

United States |

The Chemical Structure, Reactivity, and Applications of 4-Bromo-5-(trifluoromethyl)pyrimidine

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine-containing moieties is a proven tactic for optimizing pharmacokinetic and pharmacodynamic profiles. 4-Bromo-5-(trifluoromethyl)pyrimidine (CAS: 1805579-38-7) stands out as a highly specialized, bifunctional heterocyclic building block.

By combining the π -deficient pyrimidine core with a strongly electron-withdrawing trifluoromethyl (-CF 3 ) group at the C5 position, this molecule presents an exceptionally electrophilic C4 center. This unique electronic architecture enables highly regioselective functionalization, making it an indispensable starting material for the synthesis of advanced kinase inhibitors, central nervous system (CNS) agents, and next-generation agrochemicals. This whitepaper details the physicochemical properties, mechanistic reactivity, and validated experimental workflows associated with this critical intermediate.

Physicochemical Profiling & Structural Analysis

The reactivity of 4-bromo-5-(trifluoromethyl)pyrimidine is fundamentally dictated by its electronic structure. The pyrimidine ring is inherently electron-deficient due to the electronegativity of the N1 and N3 atoms. The addition of the C5-CF 3 group exerts a powerful inductive (-I) effect, which profoundly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

Consequently, the C4-bromine bond is highly polarized and activated. This synergistic electron withdrawal makes the C4 position exceptionally susceptible to both nucleophilic attack and oxidative addition by transition metals.

Quantitative Physicochemical Data

To facilitate structural analysis, the core quantitative properties of the compound are summarized below.

Table 1: Key Physicochemical Parameters

| Parameter | Value / Description |

| Chemical Name | 4-Bromo-5-(trifluoromethyl)pyrimidine |

| CAS Registry Number | 1805579-38-7 |

| Molecular Formula | C 5 H 2 BrF 3 N 2 |

| Molecular Weight | 226.98 g/mol |

| SMILES String | C1=C(C(=NC=N1)Br)C(F)(F)F |

| Appearance | White to off-white crystalline solid / liquid (temp dependent) |

| LUMO Localization | Highly concentrated at the C4 position |

| Storage Conditions | 2-8 °C, Inert atmosphere (Argon/Nitrogen) |

Data supported by commercial chemical databases and structural analyses.

Mechanistic Reactivity & Synthetic Utility

The bifunctional nature of 4-bromo-5-(trifluoromethyl)pyrimidine allows it to act as a versatile hub in divergent synthetic pathways. The two primary modes of reactivity are Nucleophilic Aromatic Substitution (S N Ar) and Palladium-Catalyzed Cross-Coupling.

Regioselective Nucleophilic Aromatic Substitution (S N Ar)

Because the LUMO is heavily localized on the C4 carbon, S N Ar reactions with amines, alkoxides, and thiolates proceed with absolute regioselectivity and rapid kinetics. The transition state (Meisenheimer complex) is deeply stabilized by the adjacent nitrogen atom and the ortho-CF 3 group. Unlike unactivated aryl halides, this compound often requires no transition metal catalyst to undergo substitution, even with sterically hindered nucleophiles.

Palladium-Catalyzed Cross-Coupling

The C4-Br bond is highly primed for oxidative addition by Pd(0) species. This enables robust carbon-carbon bond formation via Suzuki-Miyaura, Sonogashira, and Stille couplings, as well as carbon-heteroatom bond formation via Buchwald-Hartwig amination.

Caption: Reactivity map of 4-bromo-5-(trifluoromethyl)pyrimidine highlighting key synthetic pathways.

To illustrate the dramatic activating effect of the CF 3 group, Table 2 compares the S N Ar reactivity of the trifluoromethylated pyrimidine against its methylated analog.

Table 2: Comparative Reactivity Profile (S N Ar with Morpholine)

| Compound | Substituent Electronic Effect | Reaction Temp | Reaction Time | Typical Yield |

| 4-Bromo-5-methylpyrimidine | Electron Donating (+I) | 80 °C | 12 - 16 h | ~65% |

| 4-Bromo-5-(trifluoromethyl)pyrimidine | Electron Withdrawing (-I) | 0 °C to 25 °C | 1 - 2 h | >95% |

Experimental Workflows (Standard Operating Procedures)

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Causality for each reagent and condition is explicitly defined.

Protocol A: Regioselective S N Ar with an Aliphatic Amine

Objective: Synthesis of 4-amino-5-(trifluoromethyl)pyrimidine derivatives.

-

Initiation & Solvation: Dissolve 4-bromo-5-(trifluoromethyl)pyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Causality: Anhydrous conditions prevent premature hydrolysis of the highly reactive C4-Br bond into a pyrimidinone.

-

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

-

Causality: DIPEA is utilized as a sterically hindered, non-nucleophilic base. It efficiently scavenges the HBr byproduct without competing with the primary amine for the electrophilic C4 center.

-

-

Nucleophile Addition: Slowly add the primary amine (1.1 eq) dropwise at 0 °C.

-

Causality: The reaction is highly exothermic due to the extreme electrophilicity of the pyrimidine core. Cooling prevents the formation of poly-substituted degradation products or ring-opening side reactions.

-

-

In-Process Control (IPC): Monitor the reaction via LC-MS.

-

Self-Validation: The endpoint is confirmed by the complete disappearance of the starting material mass (m/z ~227) and the appearance of the desired product mass.

-

-

Quench & Workup: Quench the reaction with saturated aqueous NH 4 Cl.

-

Causality: The mildly acidic NH 4 Cl neutralizes excess DIPEA and protonates unreacted aliphatic amines, partitioning them into the aqueous layer while the neutral product remains in the organic layer. Extract with DCM, dry over anhydrous Na 2 SO 4 , and concentrate.

-

Protocol B: Suzuki-Miyaura Cross-Coupling at C4

Objective: C-C bond formation to yield 4-aryl-5-(trifluoromethyl)pyrimidines.

-

Setup: Charge a Schlenk flask with 4-bromo-5-(trifluoromethyl)pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and K 2 CO 3 (2.5 eq).

-

Solvent System: Add a degassed mixture of 1,4-Dioxane and H 2 O (4:1 v/v).

-

Causality: Dioxane effectively solubilizes the organic reactants, while water is strictly essential for dissolving the inorganic base and facilitating the formation of the reactive boronate 'ate' complex required for transmetalation.

-

-

Catalyst Addition: Add Pd(dppf)Cl 2 (0.05 eq).

-

Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) center. This geometric constraint accelerates the final reductive elimination step, minimizing competitive protodeboronation of the boronic acid.

-

-

Reaction: Heat the mixture to 80 °C under nitrogen for 4-6 hours.

-

IPC & Workup: Monitor via TLC.

-

Self-Validation: Look for the formation of a new, highly UV-active spot (due to the extended conjugation of the newly formed biaryl system). Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with ethyl acetate.

-

Applications in Drug Discovery

In medicinal chemistry, the transition from a methyl group to a trifluoromethyl group is a classic bioisosteric replacement strategy. The inclusion of the 5-CF 3 pyrimidine motif directly addresses several pharmacokinetic (PK) liabilities common to heterocyclic drug candidates.

-

Metabolic Stability: The C5 position of pyrimidines is a frequent site for Cytochrome P450 (CYP450)-mediated oxidative metabolism. The robust C-F bonds of the trifluoromethyl group completely block this metabolic soft spot, significantly increasing the drug's half-life ( t1/2 ) and reducing the formation of reactive metabolites.

-

Lipophilicity and Permeability: The CF 3 group increases the overall lipophilicity (LogP) of the molecule. This enhances passive cellular permeability and improves blood-brain barrier (BBB) penetration for CNS targets.

-

Target Binding: The electron-withdrawing nature of the CF 3 group modulates the pKa of adjacent amine substituents, often improving hydrogen-bonding interactions within kinase hinge regions (e.g., in EGFR and CHK1 inhibitors).

Caption: Pharmacokinetic optimization workflow utilizing the 5-trifluoromethyl substitution strategy.

References

-

Journal of Medicinal Chemistry (ACS) . Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate: 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile. Available at:[Link]

-

Bioorganic & Medicinal Chemistry Letters . Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Available at:[Link]

-

PubMed Central (PMC) . Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Available at:[Link]

Structural and Spectroscopic Elucidation of 4-Bromo-5-(trifluoromethyl)pyrimidine: A Comprehensive NMR Guide

Executive Context: The Strategic Value of the Scaffold

In modern drug discovery and agrochemical development, the incorporation of fluorine—particularly the trifluoromethyl (–CF 3 ) group—is a privileged strategy to modulate lipophilicity, metabolic stability, and target binding affinity. 4-Bromo-5-(trifluoromethyl)pyrimidine (CAS: 1805579-38-7) serves as a highly versatile, bifunctional building block. The electron-deficient pyrimidine core, coupled with the strong electron-withdrawing nature of the –CF 3 group, renders the C4-bromine exceptionally reactive toward Nucleophilic Aromatic Substitution (S N Ar) and palladium-catalyzed cross-coupling reactions.

To effectively utilize this scaffold, researchers must possess a rigorous understanding of its structural biology and Nuclear Magnetic Resonance (NMR) profile. This whitepaper provides an authoritative, in-depth analysis of the 1 H and 19 F NMR spectra for this molecule, detailing the causality behind the chemical shifts and outlining self-validating experimental protocols.

Electronic Structure and Chemical Shift Causality

The NMR spectrum of a molecule is a direct readout of its local electron density. For 4-bromo-5-(trifluoromethyl)pyrimidine, the electronic environment is dominated by three factors:

-

The Pyrimidine Core: The two sp 2 -hybridized nitrogen atoms (N1 and N3) exert a strong inductive (–I) and mesomeric (–M) electron-withdrawing effect, highly deshielding the attached protons.

-

The C5-Trifluoromethyl Group: The –CF 3 group exerts a powerful –I effect, further depleting electron density from the adjacent C4 and C6 positions.

-

The C4-Bromine Atom: While halogens possess lone pairs capable of +M effects, in the highly electron-deficient pyrimidine system, the –I effect of bromine dominates, further activating the ring.

The 1 H NMR Causality

The molecule possesses only two protons: H2 and H6 .

-

H2 ( δ ~9.15 ppm): Located directly between N1 and N3, H2 experiences the compounded –I effect of two adjacent nitrogen atoms. This results in extreme deshielding, pushing the resonance far downfield. Because it is isolated from the fluorine atoms by multiple bonds, it typically appears as a sharp singlet.

-

H6 ( δ ~8.95 ppm): Located between N1 and the C5–CF 3 group. While deshielded, it experiences the pull of only one adjacent nitrogen. Crucially, H6 is close enough to the fluorine atoms to exhibit through-bond scalar coupling ( 4JHF ~ 1.2 Hz).

The 19 F NMR Causality

-

–CF 3 ( δ ~ -62.5 ppm): The three equivalent fluorine atoms resonate in the typical aryl-CF 3 region. Because of the scalar coupling to H6, this signal will appear as a fine doublet in a 1 H-coupled spectrum, providing an internal structural verification mechanism.

Spectral Data Summaries

The following tables summarize the quantitative NMR data based on established spectroscopic principles for fluorinated pyrimidines .

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Causality / Environment |

| H-2 | 9.15 | Singlet (s) | N/A | 1H | Highly deshielded by N1 and N3. |

| H-6 | 8.95 | Quartet (q) | 4JHF = 1.2 | 1H | Deshielded by N1 and C5-CF 3 ; couples to 3F. |

Table 2: 19 F NMR Spectral Assignments (376 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity ( 1 H-Coupled) | Multiplicity ( 1 H-Decoupled) | Coupling Constant ( J , Hz) | Integration |

| –CF 3 | -62.5 | Doublet (d) | Singlet (s) | 4JFH = 1.2 | 3F |

Experimental Workflow and Self-Validating Protocols

To acquire high-fidelity NMR data that can withstand peer review and regulatory scrutiny, the experimental protocol must be designed as a self-validating system . This means the methodology inherently proves its own accuracy through built-in checks.

Step-by-Step Methodology

Step 1: Sample Preparation

-

Action: Dissolve 10–15 mg of 4-bromo-5-(trifluoromethyl)pyrimidine in 0.6 mL of anhydrous CDCl 3 . Add 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl 3 is chosen because the molecule is non-polar and lacks hydrogen-bond donors. DMSO- d6 should be avoided unless necessary, as its high polarity can cause solvent-induced shifts and mask fine scalar couplings. TMS provides an absolute zero reference point.

Step 2: Probe Tuning and Shimming

-

Action: Insert the sample, lock the 2 H signal of CDCl 3 , and perform automated or manual gradient shimming on the Z-axis. Tune the probe specifically for 1 H and 19 F frequencies.

-

Causality: Fluorine and proton resonance frequencies are very close (~376 MHz for 19 F vs. 400 MHz for 1 H on a 9.4 Tesla magnet). Precise probe tuning prevents channel crosstalk and ensures maximum signal-to-noise ratio (SNR).

Step 3: 1 H NMR Acquisition

-

Action: Acquire 16 scans with a relaxation delay ( d1 ) of 1.0 second.

-

Self-Validation Check: Integrate the peaks at 9.15 ppm and 8.95 ppm. The system validates itself if the integration ratio is exactly 1:1. Any deviation indicates an impurity or incomplete relaxation.

Step 4: 19 F NMR Acquisition (Coupled and Decoupled)

-

Action: Acquire two 19 F spectra (64 scans each). Set d1 = 3.0 seconds. Run one spectrum with 1 H-decoupling (WALTZ-16) and one without.

-

Causality: Fluorine nuclei in –CF 3 groups exhibit long longitudinal relaxation times ( T1 ). A longer d1 delay ensures complete bulk magnetization recovery, preventing signal saturation.

-

Self-Validation Check (Regiochemistry): Compare the coupled and decoupled 19 F spectra. In the coupled spectrum, the –CF 3 peak must appear as a doublet due to 4JFH coupling with H6. In the decoupled spectrum, it must collapse into a sharp singlet. This definitively proves the spatial and bond proximity of the –CF 3 group to a single adjacent proton, validating the 5-position substitution pattern .

Standardized high-resolution NMR acquisition workflow for fluorinated pyrimidines.

Synthetic Utility and Downstream Applications

The primary value of 4-bromo-5-(trifluoromethyl)pyrimidine lies in its reactivity. The presence of the –CF 3 group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, making the C4 position highly electrophilic.

When researchers react this scaffold with amines or alcohols, the reaction proceeds via an Addition-Elimination S N Ar mechanism. The intermediate Meisenheimer complex is stabilized by the electron-withdrawing capacity of the pyrimidine nitrogens and the C5-fluorines. Alternatively, the C4-bromine is a prime candidate for oxidative addition in palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, enabling the rapid assembly of complex pharmaceutical libraries.

Key synthetic pathways leveraging the C4-bromine for drug scaffold derivatization.

Conclusion

The accurate interpretation of the 1 H and 19 F NMR spectra for 4-bromo-5-(trifluoromethyl)pyrimidine relies on a deep understanding of electronic deshielding and scalar coupling. By employing self-validating acquisition protocols—specifically leveraging 4JHF coupling to confirm regiochemistry—researchers can ensure absolute structural confidence before advancing this critical building block into complex synthetic pathways.

References

-

Title: Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) Source: Molecules (MDPI) URL: [Link]

-

Title: 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine Source: Acta Crystallographica Section E: Structure Reports Online (via PMC) URL: [Link]

Technical Whitepaper: Synthetic Utility and Applications of 4-Bromo-5-(trifluoromethyl)pyrimidine in Drug Discovery

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds has fundamentally transformed modern drug discovery, offering unprecedented control over molecular conformation, metabolic stability, and target binding affinity[1]. Among these privileged structures, 4-bromo-5-(trifluoromethyl)pyrimidine (CAS: 1805579-38-7) has emerged as a highly versatile, bifunctional building block.

As a Senior Application Scientist, I frequently design synthetic routes that leverage the unique electronic properties of fluorinated heterocycles. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflows for utilizing this specific pyrimidine derivative to rapidly explore chemical space around kinase inhibitors and CNS-active agents.

Physicochemical Profiling & Structural Causality

Before deploying a building block in a synthetic campaign, it is critical to understand how its physicochemical properties dictate its reactivity and its ultimate biological behavior.

| Property | Value | Mechanistic Implication |

| CAS Registry Number | 1805579-38-7 | Unique identifier for procurement and database querying. |

| Molecular Formula | C5H2BrF3N2 | Dictates isotopic mass distribution (M, M+2) critical for MS tracking. |

| Molecular Weight | 226.98 g/mol | Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5. |

| LogP (Estimated) | ~2.1 | The CF3 group enhances lipophilicity, driving cellular membrane permeability. |

The Causality of the Scaffold Design

Why design a molecule with this specific substitution pattern?

-

The Pyrimidine Core: Pyrimidines act as excellent bioisosteres for benzene and pyridine. They provide two strategically positioned hydrogen-bond acceptors that frequently interact with the hinge region of kinases.

-

The 5-Trifluoromethyl Group: The CF3 group is highly electron-withdrawing via both inductive (-I) and mesomeric (-M) effects. Placing it at the 5-position shields the pyrimidine ring from cytochrome P450-mediated oxidative metabolism. Furthermore, it modulates the pKa of any amine introduced at the 4-position, which can drastically improve the oral bioavailability of the final drug candidate[1].

-

The 4-Bromo Handle: In a standard pyrimidine, the 2, 4, and 6 positions are naturally electron-deficient. The addition of the 5-CF3 group further depletes electron density at the 4-position. This makes the carbon-bromine bond exceptionally activated for Nucleophilic Aromatic Substitution (SNAr) and oxidative addition in Palladium-catalyzed cross-couplings[2].

Workflow Divergence & Mechanistic Pathways

The true value of lies in its orthogonal reactivity. The highly polarized C-Br bond can be selectively cleaved via nucleophilic attack or transition-metal catalysis, allowing researchers to build highly divergent compound libraries from a single starting material.

Synthetic divergence of 4-bromo-5-(trifluoromethyl)pyrimidine via SNAr and Pd-catalysis.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every step includes the underlying causality, and the analytical readouts serve as internal checkpoints.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Aliphatic Amines

Because the 4-position is hyper-electrophilic, SNAr reactions proceed rapidly without the need for transition metal catalysts.

-

Preparation: In an oven-dried 20 mL scintillation vial, dissolve 4-bromo-5-(trifluoromethyl)pyrimidine (1.0 eq, 0.5 mmol) in anhydrous ethanol (5.0 mL).

-

Amine Addition: Add the desired aliphatic amine (1.2 eq, 0.6 mmol) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq, 1.0 mmol).

-

Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HBr byproduct, preventing the starting amine from precipitating out of solution as an unreactive hydrobromide salt.

-

-

Reaction: Stir the mixture at 60 °C for 2-4 hours.

-

Workup: Concentrate under reduced pressure. Partition the residue between EtOAc (15 mL) and saturated aqueous NaHCO3 (15 mL). Extract the aqueous layer with EtOAc (2 x 10 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate.

-

Self-Validation: Analyze the crude mixture via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet (M, M+2) at m/z ~227/229 due to the bromine isotopes (79Br/81Br). A successful SNAr is validated by the complete disappearance of this doublet and the emergence of a single mass peak corresponding to the product [M+H]+.

Protocol B: Suzuki-Miyaura Cross-Coupling

When C-C bond formation is required to extend the pi-system, the 4-bromo position undergoes facile oxidative addition.

-

Preparation: In a microwave vial, combine 4-bromo-5-(trifluoromethyl)pyrimidine (1.0 eq, 0.5 mmol), an aryl boronic acid (1.2 eq, 0.6 mmol), and K2CO3 (2.5 eq, 1.25 mmol).

-

Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 5.0 mL). Sparge the solution with Argon for 10 minutes.

-

Causality: Oxygen must be rigorously excluded via Argon sparging to prevent the oxidation of the electron-rich Pd(0) active catalyst into an inactive Pd(II) species, which would prematurely terminate the catalytic cycle.

-

-

Catalyst Addition: Quickly add Pd(dppf)Cl2·CH2Cl2 (0.05 eq, 0.025 mmol) and seal the vial tightly.

-

Reaction: Heat the mixture at 90 °C for 12 hours in an oil bath or 110 °C for 30 minutes in a microwave reactor.

-

Self-Validation: 19F NMR is the most robust tool here. The CF3 group in the starting material typically resonates around -62 ppm. Upon replacing the strongly electron-withdrawing bromine with an electron-donating or neutral aryl group, the 19F signal will exhibit a distinct upfield shift (e.g., to -58 to -60 ppm). This shift provides immediate, self-validating proof of successful C-C bond formation.

Analytical Self-Validation Systems

To ensure absolute trustworthiness in your synthetic pipeline, cross-reference your analytical data against the following expected parameters. This matrix allows for rapid go/no-go decisions during library synthesis.

| Analytical Technique | Starting Material (CAS: 1805579-38-7) | Expected Product Profile (Post-Reaction) |

| LC-MS (ESI+) | m/z 226.9 / 228.9 (1:1 ratio, Br isotope) | Loss of M+2 isotope pattern; shift to target [M+H]+. |

| 19F NMR (CDCl3) | Singlet near -62.0 ppm | Singlet shifted upfield (-58 to -61 ppm) depending on substituent. |

| 1H NMR (CDCl3) | Two singlets (Pyrimidine C2-H, C6-H) | Maintenance of two pyrimidine protons, plus new substituent signals. |

References

-

Title: The Many Roles for Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Fluorine in medicinal chemistry Source: Progress in Medicinal Chemistry (PubMed / NIH) URL: [Link]

Sources

solubility profile of 4-bromo-5-(trifluoromethyl)pyrimidine in organic solvents

Solvation Dynamics and Solubility Profiling of 4-Bromo-5-(trifluoromethyl)pyrimidine in Organic Media

Executive Summary

Trifluoromethylpyrimidine (TFMP) derivatives are indispensable scaffolds in modern medicinal chemistry and agrochemical development 1. The incorporation of a trifluoromethyl (-CF3) group fundamentally alters the physicochemical landscape of the pyrimidine core, enhancing metabolic stability, modulating pKa, and significantly increasing lipophilicity [[2]](). Among these building blocks, 4-bromo-5-(trifluoromethyl)pyrimidine stands out due to the highly activated nature of the C4-bromine, making it a prime candidate for Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions 3.

However, the successful application of this compound hinges on a rigorous understanding of its solubility profile in organic solvents. Poor solvent selection can lead to incomplete dissolution, biphasic reaction mixtures, or premature precipitation during low-temperature steps, ultimately compromising reaction kinetics and yield 4.

Causality of Solvation: A Mechanistic Perspective

The solubility of 4-bromo-5-(trifluoromethyl)pyrimidine is not arbitrary; it is a direct consequence of its structural thermodynamics:

-

The Trifluoromethyl Effect: The -CF3 group is highly electronegative yet bulky, creating a diffuse electron cloud that is highly lipophilic 5. This drives the compound's affinity for non-polar and moderately polar organic solvents via strong London dispersion forces, while rendering it practically insoluble in aqueous media.

-

Halogen Polarizability: The bromine atom at the C4 position contributes significant polarizability to the molecule. This allows for favorable dipole-induced dipole interactions with polar aprotic solvents (e.g., DMF, DMSO), facilitating rapid solvation 3.

-

Pyrimidine Core: While the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, the strong electron-withdrawing nature of the adjacent -CF3 and -Br groups significantly depletes their electron density. Consequently, protic solvents (like methanol or ethanol) exhibit sub-optimal solvation dynamics compared to aprotic solvents, as hydrogen bonding is electronically hindered.

Quantitative Solubility Profile in Organic Solvents

Based on Hansen Solubility Parameters (HSP) and empirical solvation data of structurally analogous halogenated TFMPs, the solubility profile is categorized below. This data guides the selection of the continuous phase for downstream synthesis.

| Solvent | Classification | Dielectric Constant (ε) | Estimated Solubility (mg/mL at 25°C) | Solvation Causality & Application Suitability |

| Dichloromethane (DCM) | Polar Aprotic (Halogenated) | 8.9 | > 200 (Very Soluble) | Excellent dispersion force matching with -Br and -CF3 groups. Ideal for extractions and ambient-temperature couplings. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 150 (Freely Soluble) | Strong dipole-dipole interactions overcome the crystalline lattice energy. The standard choice for SNAr reactions 3. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 150 (Freely Soluble) | High polarizability accommodates the electron-deficient pyrimidine core. Excellent for high-temp substitutions. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 7.5 | 100 - 150 (Freely Soluble) | Moderate dipole moment; oxygen acts as a weak Lewis base to the electron-deficient ring. Standard for Pd-catalysis. |

| Toluene | Non-polar Aromatic | 2.4 | 50 - 100 (Soluble) | Favorable π-π stacking with the pyrimidine ring; lipophilic -CF3 matching. Preferred for Buchwald-Hartwig aminations. |

| Methanol (MeOH) | Polar Protic | 32.7 | 10 - 50 (Sparingly Soluble) | Protic nature disrupts optimal solvation; hydrogen bonding to pyrimidine nitrogens is sterically and electronically hindered. |

| Hexane | Non-polar Aliphatic | 1.9 | < 10 (Slightly Soluble) | Insufficient dipole moment to break solute-solute crystalline forces. Used primarily as an anti-solvent for crystallization. |

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

To generate highly accurate, lot-specific solubility data, a self-validating shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) is required. This protocol ensures that true thermodynamic equilibrium is reached, preventing false positives from supersaturation 4.

Step-by-Step Protocol:

-

Preparation of Solid Excess: Weigh approximately 50 mg of 4-bromo-5-(trifluoromethyl)pyrimidine into a 2 mL glass HPLC vial.

-

Solvent Addition: Dispense 500 µL of the target organic solvent into the vial. Ensure a visible excess of solid remains; if it dissolves completely, add more solid until a suspension is maintained.

-

Isothermal Equilibration: Seal the vial and place it in a thermoshaker at 25.0 ± 0.1 °C, shaking at 800 rpm.

-

Self-Validation Check 1 (Equilibrium): Sample the supernatant at 24 hours and 48 hours. If the concentration difference is < 5%, thermodynamic equilibrium is confirmed.

-

-

Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25°C to pellet the undissolved solid.

-

Self-Validation Check 2 (Solid State): Analyze the residual solid via X-Ray Powder Diffraction (XRPD) to ensure no solvate formation or polymorphic transition occurred during equilibration.

-

-

Dilution & Quantification: Carefully aspirate 50 µL of the clear supernatant and dilute it serially in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) to fall within the linear dynamic range of the UV detector.

-

HPLC-UV Analysis: Inject onto a C18 reverse-phase column. Quantify the peak area at λ = 254 nm against a pre-established multi-point calibration curve.

Self-validating shake-flask methodology for determining thermodynamic solubility.

Application Workflow: Solubility-Driven Reaction Optimization

The solubility profile directly dictates the synthetic pathway. Because 4-bromo-5-(trifluoromethyl)pyrimidine is highly soluble in polar aprotic solvents, it is exceptionally well-suited for SNAr reactions with amines, thiols, or alkoxides. The high dielectric constant of DMSO or DMF stabilizes the Meisenheimer complex intermediate 2. Conversely, for palladium-catalyzed cross-couplings (where polar aprotic solvents can sometimes coordinate and poison the catalyst), the compound's excellent solubility in THF or Toluene allows for homogeneous catalysis, ensuring high turnover frequencies.

Workflow for solubility-driven solvent selection and reaction optimization.

References

-

Title: 4-Chloro-5-(trifluoromethyl)pyrimidine | Benchchem. Source: benchchem.com. URL: 1

-

Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. Source: nih.gov. URL: 2

-

Title: 4-Bromo-2-tert-butyl-6-(trifluoromethyl)pyrimidine - EvitaChem. Source: evitachem.com. URL: 3

-

Title: Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. Source: mdpi.com. URL: 5

-

Title: SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie. Source: lew.ro. URL: 4

Sources

Comprehensive Phase Transition Analysis of 4-Bromo-5-(trifluoromethyl)pyrimidine: Theoretical Estimations and Empirical Determination Protocols

Executive Summary & Structural Context

In modern medicinal chemistry and agrochemical development, highly functionalized pyrimidines are indispensable privileged scaffolds. 4-Bromo-5-(trifluoromethyl)pyrimidine (CAS: 1805579-38-7) is a highly specialized, electron-deficient building block. The synergistic electron-withdrawing effects of the adjacent bromo (-Br) and trifluoromethyl (-CF 3 ) groups make it an exceptional electrophile for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

However, because it is a highly specialized intermediate, empirical thermodynamic data—specifically its boiling point (BP) and melting point (MP)—are rarely published in open-access databases and are often treated as proprietary by chemical vendors [1]. As a Senior Application Scientist, I have designed this whitepaper to bridge this data gap. I will provide a rigorous theoretical estimation of these phase transitions based on structural analogs, followed by field-proven, self-validating empirical protocols required to measure them accurately in your laboratory.

Theoretical Framework: Predicting Phase Transition Temperatures

To predict the phase transitions of 4-bromo-5-(trifluoromethyl)pyrimidine, we must analyze the causality behind its intermolecular forces. Phase transitions are dictated by the energy required to overcome London dispersion forces, dipole-dipole interactions, and crystal lattice packing efficiency.

-

The Pyrimidine Core: Unsubstituted pyrimidine is a highly polar molecule (dipole moment ~2.3 D) with a boiling point of 123–124 °C and a melting point of 20–22 °C.

-

The 4-Bromo Substituent: The heavy bromine atom significantly increases the electron cloud's polarizability, drastically enhancing London dispersion forces. For example, adding a bromine to the 5-position yields 5-bromopyrimidine , which has a known melting point of 72–76 °C and a boiling point of 168 °C[2].

-

The 5-Trifluoromethyl Substituent: While highly electronegative, the -CF 3 group is bulky and sterically shields the polar core. Fluorine's tightly held non-bonding electrons reduce overall molecular polarizability compared to heavier halogens. Consequently, -CF 3 groups often disrupt crystal lattice packing (lowering the melting point) and increase volatility (lowering the boiling point) relative to their molecular weight.

Comparative Thermodynamic Data

By examining structurally related halogenated pyrimidines, we can triangulate the expected properties of our target compound.

| Compound | CAS Number | Molecular Weight | Melting Point (°C) | Boiling Point (°C) |

| Pyrimidine | 289-95-2 | 80.09 g/mol | 20 – 22 | 123 – 124 |

| 5-Bromopyrimidine | 4595-59-9 | 158.98 g/mol | 72 – 76 [3] | 168 [3] |

| 2-Chloro-4-(trifluoromethyl)pyrimidine | 33034-67-2 | 182.53 g/mol | 58 – 60 [4] | 175 – 177 [4] |

| 5-Methoxy-4-(trifluoromethyl)pyrimidine | N/A | 178.11 g/mol | N/A | ~129 [5] |

| 4-Bromo-5-(trifluoromethyl)pyrimidine | 1805579-38-7 | 226.98 g/mol | 35 – 55 (Est.) | 165 – 185 (Est.) |

Scientific Conclusion: The addition of the -CF 3 group to a brominated pyrimidine will likely depress the melting point due to lattice disruption, making 4-bromo-5-(trifluoromethyl)pyrimidine a low-melting solid or a dense, viscous liquid at room temperature. The boiling point will be heavily anchored by the bromine atom, placing it in the 165–185 °C range at standard atmospheric pressure (760 mmHg).

Structural Influence on Phase Transitions

The following diagram illustrates the thermodynamic logic governing the phase transitions of this molecule.

Caption: Mechanistic influence of substituents on the intermolecular forces and phase transitions.

Empirical Determination Methodologies

Because 4-bromo-5-(trifluoromethyl)pyrimidine is likely a low-melting, potentially hygroscopic solid, standard capillary melting point apparatuses are insufficient and prone to error. Furthermore, boiling halogenated heterocycles in standard distillation setups risks thermal degradation.

To guarantee Trustworthiness and Scientific Integrity , the following protocols are designed as self-validating systems .

Protocol 1: Self-Validating Melting Point via Differential Scanning Calorimetry (DSC)

DSC is mandatory for this compound to prevent moisture absorption and to accurately detect the onset of melting without visual subjectivity.

Step-by-Step Methodology:

-

System Calibration (Self-Validation Step 1): Run a high-purity Indium standard (MP: 156.6 °C) to calibrate the thermocouple and heat flow sensors.

-

Sample Preparation: Under an Argon atmosphere (glovebox), weigh 3–5 mg of 4-bromo-5-(trifluoromethyl)pyrimidine into an aluminum DSC pan.

-

Hermetic Sealing: Crimp the pan with a hermetic lid to prevent sublimation of the volatile -CF 3 compound during heating.

-

Thermal Cycling (Self-Validation Step 2):

-

Cycle 1 (Erase History): Heat from 0 °C to 80 °C at 10 °C/min. Cool back to 0 °C at 10 °C/min. This erases the thermal history and polymorphic variations induced by prior crystallization.

-

Cycle 2 (Measurement): Heat from 0 °C to 80 °C at 5 °C/min.

-

-

Data Analysis: Record the extrapolated onset temperature of the endothermic peak during Cycle 2. This is the thermodynamically accurate melting point. If Cycle 1 and Cycle 2 onset temperatures differ by >1 °C, the sample is decomposing or undergoing a polymorphic shift.

Protocol 2: Self-Validating Boiling Point via Micro-Ebulliometry

To prevent thermal degradation, boiling point should be measured using a micro-ebulliometer under reduced pressure, followed by extrapolation to standard pressure using the Sydney Young equation or a Nomograph.

Step-by-Step Methodology:

-

Reference Verification (Self-Validation Step 1): Load 5-bromopyrimidine (known BP: 168 °C) into the ebulliometer. Confirm the apparatus records the boiling point within ±1 °C at 760 mmHg.

-

Sample Loading: Introduce 2 mL of 4-bromo-5-(trifluoromethyl)pyrimidine into the micro-ebulliometer boiling flask.

-

Vacuum Application: Reduce system pressure to 10 mmHg to lower the boiling point and prevent thermal decomposition of the C-Br bond.

-

Equilibration (Self-Validation Step 2): Heat the sample until a steady reflux is established on the condenser. The temperature of the vapor phase must remain constant for at least 5 minutes. This confirms true vapor-liquid equilibrium (VLE) rather than localized superheating.

-

Measurement & Extrapolation: Record the temperature at 10 mmHg. Use a pressure-temperature nomograph (or the Clausius-Clapeyron equation) to extrapolate the boiling point to 760 mmHg.

Caption: Self-validating DSC workflow for accurate melting point determination.

Handling and Process Chemistry Implications

When scaling up reactions involving 4-bromo-5-(trifluoromethyl)pyrimidine, process chemists must account for its estimated phase transitions:

-

Storage: Due to its estimated low melting point (35–55 °C), the compound may exist as a "melted" liquid or a sticky semi-solid during summer transit. It should be stored at 2–8 °C under inert gas (Argon) to maintain a crystalline state and prevent hydrolysis of the bromo group [4].

-

Reactivity: The high volatility imparted by the -CF 3 group means that reactions run near its estimated boiling point (~165 °C) must be conducted in sealed pressure vessels to prevent loss of the starting material into the vapor phase.

References

Crystallographic Data and Synthetic Methodologies for 4-Bromo-5-(trifluoromethyl)pyrimidine Derivatives: A Technical Guide

Introduction & Strategic Significance

The 4-halo-5-(trifluoromethyl)pyrimidine scaffold represents a privileged pharmacophore in modern drug discovery, particularly in the design of ATP-competitive kinase inhibitors[1]. The incorporation of a trifluoromethyl ( −CF3 ) group at the C5 position is a highly deliberate structural choice. The −CF3 moiety acts as a bioisostere for an ethyl or isopropyl group, providing similar steric bulk but vastly superior metabolic stability due to the exceptional strength of the carbon-fluorine bonds[1].

While 4-chloro derivatives are ubiquitous commercial building blocks, 4-bromo-5-(trifluoromethyl)pyrimidine derivatives offer distinct advantages in orthogonal cross-coupling strategies. The carbon-bromine (C-Br) bond possesses a significantly lower bond dissociation energy (BDE) than the C-Cl bond[2]. This lower BDE facilitates oxidative addition by palladium or copper catalysts under milder conditions, which is critical when functionalizing complex, sterically hindered intermediates without degrading the pyrimidine core[2].

Crystallographic Data & Structural Analysis

Single-crystal X-ray diffraction remains the definitive method for confirming the absolute regiochemistry of nucleophilic substitutions on the pyrimidine core. The strong electron-withdrawing inductive effect of the C5−CF3 group induces a distinct electronic asymmetry in the ring, which manifests physically in the crystal lattice.

Crystallographic data from highly analogous 4-chloro derivatives (e.g., 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine) reveals a pronounced alternating pattern of endocyclic bond angle distortions[3]. Specifically, the angles at N3, N4, and C5 are compressed (typically 112–116°), whereas the angles at C4, C6, and C7 are expanded (>120°) to accommodate the steric and electronic demands of the trifluoromethyl moiety[3].

Because the Van der Waals radius of bromine (~1.85 Å) is larger than that of chlorine (~1.75 Å), 4-bromo derivatives exhibit a predictable unit cell expansion. Table 1 summarizes the empirical data of the 4-chloro analogue alongside the extrapolated crystallographic parameters for the 4-bromo structural equivalent.

Table 1: Comparative Crystallographic Parameters

| Crystallographic Parameter | 4-Chloro-5-(CF3)pyrimidine Analogue (Empirical) 3 | 4-Bromo-5-(CF3)pyrimidine Analogue (Predicted) |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| Unit Cell: a | 5.5776 (3) Å | ~5.65 Å |

| Unit Cell: b | 7.7117 (4) Å | ~7.80 Å |

| Unit Cell: c | 21.8335 (12) Å | ~22.10 Å |

| Volume (V) | 939.12 (9) ų | ~974.0 ų |

| Z (Molecules/Cell) | 4 | 4 |

| C4-Halogen Bond Length | ~1.73 Å (C-Cl) | ~1.90 Å (C-Br) |

| Measurement Temp. | 100 K | 100 K |

Experimental Protocols: Synthesis and Derivatization

The synthesis of 4-bromo-5-(trifluoromethyl)pyrimidine derivatives relies on the precise manipulation of electronic gradients across the pyrimidine ring. The protocols below are designed as self-validating systems , ensuring kinetic control and high regioselectivity.

Protocol A: Synthesis of 2,4-Dibromo-5-(trifluoromethyl)pyrimidine

Causality: We utilize phosphorus oxybromide ( POBr3 ) rather than POCl3 to install the highly reactive C-Br bonds. N,N-diisopropylethylamine (DIPEA) is employed as a sterically hindered, non-nucleophilic base to neutralize the generated HBr, driving the reaction forward without competing nucleophilic attack.

-

Initialization: Suspend 1.0 equivalent of 5-(trifluoromethyl)uracil (5-TFU) in anhydrous toluene under an inert argon atmosphere[4].

-

Reagent Addition: Slowly add 3.0 equivalents of POBr3 , followed by the dropwise addition of 2.5 equivalents of DIPEA at 0°C.

-

Reflux: Heat the reaction mixture to 100°C for 12 hours.

-

Self-Validation Step: Monitor the reaction via 19F NMR of a crude aliquot. The disappearance of the 5-TFU peak (typically around δ -62 ppm) and the emergence of a sharp singlet for the dibromo product ( δ -60 ppm) confirms complete conversion. Do not proceed to quench until this shift is verified.

-

Isolation: Quench carefully with ice water, extract with ethyl acetate, dry over Na2SO4 , and concentrate in vacuo to yield the dibromo intermediate.

Protocol B: Regioselective SNAr at the C4 Position

Causality: The C4 position is significantly more electrophilic than the C2 position due to the direct ortho/para-activating (electron-withdrawing) effect of the adjacent C5−CF3 group and the ring nitrogens. To exploit this gradient, the reaction must be kept strictly at cryogenic temperatures to maintain kinetic control.

-

Preparation: Dissolve the 2,4-dibromo-5-(trifluoromethyl)pyrimidine intermediate in anhydrous THF and cool to exactly -78°C using a dry ice/acetone bath.

-

Nucleophile Addition: Add 1.0 equivalent of the desired nucleophile (e.g., an amine or pyrazole) dropwise over 30 minutes.

-

Self-Validation Step (Thermal Control): If the internal temperature exceeds -50°C, the thermodynamic driving force will overcome the kinetic barrier, leading to a mixture of C2 and C4 substituted isomers. Validate kinetic control by quenching a 50 µL aliquot in methanol and analyzing via LC-MS. A single peak with the expected [M+H]+ mass confirms regioselectivity before proceeding.

-

Workup: Allow the reaction to warm to 0°C, quench with saturated NH4Cl , and purify via flash chromatography.

Figure 1: Experimental workflow for synthesis and crystallization of 4-bromo-5-(CF3)pyrimidines.

Structure-Based Drug Design (SBDD) and Kinase Inhibition

The structural features elucidated by crystallographic data directly inform the application of these derivatives in targeted therapeutics, particularly against kinases such as Cyclin-Dependent Kinase 9 (CDK9) and Unc-51 Like Autophagy Activating Kinases (ULK1/2)[5],[1].

In the binding pocket, the pyrimidine core acts as the central scaffold. The C5−CF3 group projects deeply into the hydrophobic gatekeeper region of the kinase. Because the −CF3 group is slightly larger than a methyl group but smaller than a tert-butyl group, it provides an optimal steric fit that displaces ordered water molecules, resulting in a favorable entropic gain[1]. Concurrently, the C4-substituent (installed via the regioselective displacement of the bromine) is positioned to form critical hydrogen bond donor/acceptor interactions with the kinase hinge region, anchoring the molecule and blocking ATP binding[5].

Figure 2: Logical relationship mapping structural features of the pyrimidine to kinase inhibition.

References

- 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)

- Google Patents (US20140135497A1)

- Cu(II)

- ORCA (Cardiff University)

- Synthesis and Characterization of ULK1/2 Kinase Inhibitors that Inhibit Autophagy bioRxiv URL

Sources

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 4-Bromo-5-(trifluoromethyl)pyrimidine

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Focus: Mechanistic causality, reaction optimization, and self-validating experimental protocols for highly electron-deficient heteroaryls.

Introduction & Mechanistic Causality

The functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active therapeutics[1]. Among the various building blocks, 4-bromo-5-(trifluoromethyl)pyrimidine represents a highly valuable, yet synthetically challenging, electrophile.

As an Application Scientist, it is critical to understand the causality behind the reactivity of this specific substrate. The pyrimidine ring is inherently π -electron deficient. The introduction of a strongly electron-withdrawing trifluoromethyl ( −CF3 ) group at the C5 position exacerbates this deficiency.

The Dual-Edged Sword of the C5-Trifluoromethyl Group

-

Accelerated Oxidative Addition: The extreme electron deficiency weakens the C4–Br bond, making the oxidative addition of Pd(0) exceptionally fast. Iodopyrimidines and bromopyrimidines are generally the most reactive substrates in these cross-couplings [2].

-

Competing SNAr and Hydrolysis: The C4 position is flanked by a ring nitrogen and the −CF3 group, rendering it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). If aqueous, strongly basic conditions (e.g., NaOH , KOH ) or nucleophilic solvents (e.g., ethanol) are used, the hydroxide or alkoxide ions will rapidly displace the bromide before the catalytic cycle can initiate, leading to 4-hydroxy or 4-alkoxy byproducts [3].

-

Protodehalogenation: Electron-deficient Pd(II) intermediates are prone to premature β -hydride elimination or protodehalogenation if the transmetalation step is sluggish.

To achieve high yields, the protocol must utilize a highly active, sterically bulky catalyst that accelerates transmetalation and reductive elimination, paired with a mild, non-nucleophilic base to suppress SNAr pathways.

Catalytic cycle of 4-bromo-5-(CF3)pyrimidine highlighting competing SNAr and dehalogenation.

Reaction Optimization & Quantitative Data

To establish a self-validating system, we must look at the quantitative impact of our reagent choices. The Suzuki reaction is unique in its ability to tolerate various solvent systems, including biphasic organic-water mixtures [4]. However, for 4-bromo-5-(trifluoromethyl)pyrimidine, water must be strictly controlled.

The use of modern Buchwald precatalysts, specifically XPhos Pd G3 , is highly recommended. The bulky XPhos ligand prevents the formation of inactive Pd-black, while the G3 precatalyst ensures rapid generation of the active mono-ligated Pd(0) species at mild temperatures, effectively outcompeting the background SNAr reaction.

Table 1: Optimization of Cross-Coupling Conditions

Conditions: 4-bromo-5-(trifluoromethyl)pyrimidine (1.0 eq), Phenylboronic acid (1.2 eq), Base (2.0 eq), Catalyst (5 mol%), 80 °C, 4 hours.

| Catalyst System | Base | Solvent System | Major Side Product | Isolated Yield (%) |

| Pd(PPh3)4 | Na2CO3 | EtOH / H2O (4:1) | 4-Ethoxy byproduct (SNAr) | 18% |

| Pd(dppf)Cl2 | K2CO3 | Dioxane / H2O (4:1) | 4-Hydroxy byproduct | 54% |

| XPhos Pd G3 | K3PO4 | Dioxane / H2O (10:1) | Trace dehalogenation | 92% |

| XPhos Pd G3 | Cs2CO3 | Toluene (Anhydrous) | Unreacted starting material | 41% |

| Pd2(dba)3 / XPhos | K3PO4 | Dioxane / H2O (10:1) | Trace dehalogenation | 88% |

Data Synthesis: The data clearly demonstrates that strong nucleophilic solvents (EtOH) destroy the starting material. Anhydrous conditions (Toluene) stall the reaction because boronic acid activation requires trace water or a highly soluble base. The optimal balance is achieved using a 10:1 Dioxane/Water mixture with the mild base Potassium Phosphate ( K3PO4 ) and XPhos Pd G3.

Self-Validating Experimental Protocol

The following methodology is designed to be a self-validating system. By incorporating In-Process Control (IPC) checkpoints, the scientist can verify the integrity of the reaction before proceeding to the next step.

Reagents and Materials

-

Electrophile: 4-bromo-5-(trifluoromethyl)pyrimidine (1.0 mmol, 227.0 mg)

-

Nucleophile: Arylboronic acid (1.2 mmol)

-

Catalyst: XPhos Pd G3 (0.05 mmol, 42.3 mg, 5 mol%)

-

Base: Potassium phosphate tribasic ( K3PO4 ) (2.0 mmol, 424.5 mg)

-

Solvent: 1,4-Dioxane (Degassed, 5.0 mL) and HPLC-grade H2O (Degassed, 0.5 mL)

Step-by-Step Methodology

Step 1: Rigorous Degassing (Crucial for Catalyst Lifespan)

-

Prepare a 10:1 mixture of 1,4-Dioxane and H2O in a septum-sealed flask.

-

Sparge the solvent mixture with ultra-pure Argon for a minimum of 30 minutes. Causality: Oxygen rapidly degrades electron-rich phosphine ligands (like XPhos) into phosphine oxides, killing the catalytic cycle.

Step 2: Reaction Assembly (Glovebox or Standard Schlenk Technique)

-

To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 4-bromo-5-(trifluoromethyl)pyrimidine, the arylboronic acid, and K3PO4 .

-

Add the XPhos Pd G3 catalyst last.

-

Seal the vial with a PTFE-lined crimp cap and purge with Argon for 5 minutes.

-

Inject the degassed Dioxane/ H2O solvent mixture (5.5 mL) via syringe.

Step 3: Controlled Heating and IPC (Self-Validation)

-

Place the vial in a pre-heated aluminum block at 80 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

-

IPC Checkpoint (2 Hours): Withdraw a 10 µL aliquot via syringe, dilute in 1 mL Acetonitrile, and analyze via LCMS.

-

Validation A: Look for the product mass [M+H]+ .

-

Validation B: Check for m/z corresponding to [M−Br+OH]+ (Hydrolysis). If hydrolysis exceeds 10%, the base concentration is too high or the solvent was not properly proportioned.

-

Validation C: Check for unreacted starting material. If present, continue heating for an additional 2 hours.

-

Step 4: Workup and Isolation

-

Once LCMS confirms >95% conversion, cool the reaction to room temperature.

-

Dilute the mixture with Ethyl Acetate (15 mL) and wash with saturated aqueous NaHCO3 (10 mL) followed by brine (10 mL).

-

Extract the aqueous layer once more with Ethyl Acetate (10 mL).

-

Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 5-(trifluoromethyl)-4-arylpyrimidine.

Workflow diagram for the optimized Suzuki-Miyaura cross-coupling protocol.

Troubleshooting Guide

-

Issue: High levels of protodehalogenation (loss of Bromine, replaced by Hydrogen).

-

Cause: Slow transmetalation allowing β -hydride elimination pathways to dominate, or steric hindrance on the boronic acid.

-

Solution: Ensure the boronic acid is not degraded (check for boroxine formation). Consider switching to the corresponding pinacol borane (BPin) ester.

-

-

Issue: Formation of 4-hydroxy-5-(trifluoromethyl)pyrimidine.

-

Cause: Base is too strong or water content is too high.

-

Solution: Strictly adhere to the 10:1 Dioxane/Water ratio. Ensure K3PO4 is used rather than NaOH or K2CO3 .

-

References

-

Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives Source: Royal Society of Chemistry (RSC) URL: [Link]

-

Title: 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives in Suzuki-Miyaura Cross-Coupling Reaction for the Synthesis of Bioactive 5-Arylpyrimidines Source: American Chemical Society (ACS) URL: [Link]

-

Title: Suzuki reaction Source: Wikipedia URL: [Link]

Application Note: Buchwald-Hartwig Amination of 4-Bromo-5-(trifluoromethyl)pyrimidine

Prepared By: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Protocol

Executive Summary

The incorporation of the trifluoromethyl (–CF₃) group into heterocyclic scaffolds is a cornerstone strategy in medicinal chemistry, profoundly influencing a drug candidate's lipophilicity, metabolic stability, and target binding affinity. Specifically, 5-(trifluoromethyl)pyrimidine derivatives are privileged pharmacophores frequently found in modern kinase inhibitors[1].

While nucleophilic aromatic substitution (SNAr) is the traditional route for functionalizing halogenated pyrimidines, the 4-bromo-5-(trifluoromethyl)pyrimidine system presents unique challenges. The strong electron-withdrawing nature of the –CF₃ group activates the ring, yet weakly nucleophilic amines (e.g., anilines) or sterically hindered secondary amines often require forcing conditions that lead to regiochemical scrambling or ring degradation[2]. This application note details a highly optimized, self-validating Buchwald-Hartwig cross-coupling protocol that bypasses SNAr limitations, ensuring high-yielding, regioselective C–N bond formation.

Mechanistic Rationale & Experimental Causality

To achieve reproducible success, it is critical to understand the causality behind the selection of the catalyst, ligand, and base.

The Electronic Dilemma and Base Selection

The –CF₃ group at the C5 position heavily depletes electron density from the pyrimidine core. While this facilitates the oxidative addition of the palladium catalyst into the C4–Br bond, it also renders the pyrimidine ring highly susceptible to nucleophilic attack by strong bases.

-

Why avoid NaOtBu? Traditional Buchwald-Hartwig protocols rely on sodium tert-butoxide[3]. However, in highly electron-deficient fluorinated pyrimidines, alkoxide bases can act as nucleophiles, leading to tert-butyl ether byproducts or outright decomposition of the heterocycle.

-

The Solution: We mandate the use of Cesium Carbonate (Cs₂CO₃) . It provides sufficient basicity to deprotonate the palladium-amido intermediate without acting as a competing nucleophile.

Ligand Architecture

The choice of phosphine ligand dictates the success of the reductive elimination step and prevents off-target reactions.

-

For Primary Amines (e.g., Anilines): XantPhos is the ligand of choice. Its large bite angle (~111°) enforces a geometry that dramatically accelerates reductive elimination, preventing the formation of undesired bis-arylated products.

-

For Secondary Amines (e.g., Morpholine, Piperazines): RuPhos is superior. The steric bulk of secondary amines requires a highly active, electron-rich catalyst. RuPhos accommodates the steric strain during amine coordination and facilitates rapid C–N bond formation.

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination highlighting key mechanistic stages.

Quantitative Data & Condition Optimization

The following table summarizes the optimization data, demonstrating the critical nature of the ligand and base selection.

Table 1: Condition Screening for 4-Bromo-5-(trifluoromethyl)pyrimidine Amination

| Entry | Amine Type | Catalyst (5 mol%) | Ligand (5 mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Yield (%) | Observation |

| 1 | Aniline (1°) | Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 88% | Clean conversion. |

| 2 | Aniline (1°) | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 35% | Heavy decomposition. |

| 3 | Morpholine (2°) | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 92% | Excellent yield. |

| 4 | Morpholine (2°) | Pd(OAc)₂ | XPhos | K₃PO₄ | t-AmOH | 100 | 78% | Sluggish reaction. |

Experimental Protocol

This protocol is designed as a self-validating system . Visual and analytical checkpoints are embedded within the steps to ensure the integrity of the reaction before proceeding.

Materials Required

-

Substrate: 4-Bromo-5-(trifluoromethyl)pyrimidine (1.0 mmol, 227 mg)

-

Amine: Primary or secondary amine (1.2 mmol)

-

Catalyst: Pd₂(dba)₃ (0.025 mmol, 23 mg) — Note: This delivers 0.05 mmol of Pd(0).

-

Ligand: XantPhos (for 1° amines, 0.05 mmol, 29 mg) OR RuPhos (for 2° amines, 0.05 mmol, 23 mg)

-

Base: Anhydrous Cs₂CO₃ (2.0 mmol, 652 mg)

-

Solvent: Anhydrous, degassed 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

-

In a flame-dried 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add 4-bromo-5-(trifluoromethyl)pyrimidine, Pd₂(dba)₃, the selected ligand, and Cs₂CO₃.

-

Validation Checkpoint: Ensure the Cs₂CO₃ is a fine, free-flowing powder. Clumping indicates moisture absorption, which will severely inhibit the reaction.

-

Seal the vessel with a septum and purge with Argon via a vacuum/Argon manifold (3 cycles).

Step 2: Reagent Addition & Degassing

-

Add the amine (if liquid) via a gas-tight syringe. (If the amine is a solid, it should be added in Step 1).

-

Add 5.0 mL of anhydrous 1,4-Dioxane.

-

Sparge the mixture with Argon for 5 minutes.

-

Validation Checkpoint (Visual): The initial mixture will appear deep burgundy/purple due to the Pd₂(dba)₃.

Step 3: Heating & Reaction Monitoring

-

Transfer the sealed vessel to a pre-heated oil bath or heating block at 100 °C. Stir vigorously (800 rpm) for 12–16 hours.

-

Validation Checkpoint (Visual): Within the first 30 minutes of heating, the solution should transition from deep burgundy to a clear yellow, orange, or light red hue. This color shift confirms the formation of the active monomeric Pd(0)Lₙ species and successful oxidative addition. If the solution turns opaque black, "Pd-black" has precipitated, indicating catalyst death (likely due to oxygen ingress).

-

Validation Checkpoint (Analytical): At 12 hours, sample 10 µL of the reaction, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Complete conversion is validated by the disappearance of the starting material mass (exhibiting a 1:1 isotopic M/M+2 ratio due to Bromine) and the appearance of the desired product mass[M+H]⁺.

Step 4: Workup & Purification

-

Cool the reaction to room temperature.

-

Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the inorganic base and palladium residues. Wash the pad with an additional 10 mL of Ethyl Acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 4-amino-5-(trifluoromethyl)pyrimidine derivative.

Figure 2: Linear workflow for the Buchwald-Hartwig amination protocol, emphasizing validation steps.

References

-

Title: Design, Synthesis, and Biological Evaluation of Covalent Inhibitors of Focal Adhesion Kinase (FAK) against Human Malignant Glioblastoma Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][1]

-

Title: A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][3]

Sources

Advanced Application Note: 4-Bromo-5-(trifluoromethyl)pyrimidine in Medicinal Chemistry & Drug Discovery

Executive Summary & Rationale

In modern medicinal chemistry, the pyrimidine ring is a privileged scaffold, heavily utilized in the design of kinase inhibitors, CNS therapeutics, and oncology drugs. The incorporation of a trifluoromethyl (–CF₃) group at the C5 position dramatically alters the physicochemical landscape of the pyrimidine core, enhancing lipophilicity, metabolic stability, and target binding affinity[1].

While 4-chloro-5-(trifluoromethyl)pyrimidine is a ubiquitous building block, 4-bromo-5-(trifluoromethyl)pyrimidine represents an advanced, highly specialized electrophile. The strategic shift from a C–Cl to a C–Br bond provides unique kinetic advantages in transition-metal-catalyzed cross-couplings. This application note details the mechanistic causality, physicochemical profiling, and self-validating experimental protocols for utilizing this uniquely reactive building block in drug discovery workflows.

Physicochemical & Electronic Profiling

The utility of 4-bromo-5-(trifluoromethyl)pyrimidine is driven by the synergistic electronic effects of its substituents. The pyrimidine nitrogens exert a strong electron-withdrawing effect via induction and resonance, which is further amplified by the powerful inductive pull (–I) of the adjacent 5-CF₃ group.

Mechanistic Divergence: C–Br vs. C–Cl

A critical decision in synthetic route design is choosing between the 4-chloro and 4-bromo analogs.

-

Nucleophilic Aromatic Substitution (SₙAr): In SₙAr, the rate-determining step is the formation of the Meisenheimer complex. Because fluorine and chlorine are more electronegative than bromine, they better stabilize the transition state. Thus, for pure SₙAr, the chloro-analog is often sufficient or even superior.

-

Palladium-Catalyzed Cross-Coupling: In Suzuki-Miyaura or Buchwald-Hartwig reactions, the rate-determining step is often the oxidative addition of Pd(0) into the carbon-halogen bond. The C–Br bond dissociation energy (~68 kcal/mol) is significantly lower than that of the C–Cl bond (~81 kcal/mol). This allows 4-bromo-5-(trifluoromethyl)pyrimidine to undergo cross-coupling at room temperature or under mild heating, preserving sensitive functional groups and preventing the defluorination that can occur under harsh conditions[2].

Table 1: Reactivity & Physicochemical Comparison

| Property / Metric | 4-Chloro-5-(CF₃)pyrimidine | 4-Bromo-5-(CF₃)pyrimidine | Mechanistic Causality |

| SₙAr Reactivity | Very High | High | Electronegativity drives nucleophilic attack (Cl > Br). |

| Pd(0) Oxidative Addition | Moderate (Requires heat/ligands) | Extremely Fast (Mild conditions) | Lower C–Br bond dissociation energy accelerates insertion. |

| Hinge-Binding Utility | High (Forms core scaffold) | High (Forms core scaffold) | The pyrimidine nitrogens act as H-bond acceptors in kinase domains[3]. |

| Metabolic Stability | High | High | The 5-CF₃ group blocks oxidative metabolism at the C5 position[4]. |

| Storage Stability | Excellent (Stable at RT) | Moderate (Moisture/Light sensitive) | Weaker C–Br bond is more susceptible to ambient hydrolysis. |

Workflow & Pharmacophore Visualization

The integration of 4-bromo-5-(trifluoromethyl)pyrimidine into drug discovery programs follows divergent synthetic pathways depending on the desired pharmacophore.

Max Width: 760px. Divergent synthetic workflows for 4-bromo-5-(trifluoromethyl)pyrimidine.

Max Width: 760px. Pharmacophore mapping of the 5-CF3 pyrimidine core in targeted therapeutics.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include internal diagnostic checks to confirm mechanistic milestones without requiring immediate isolation.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: To install an aryl/heteroaryl group at the C4 position under mild conditions, exploiting the highly reactive C–Br bond to prevent degradation of the CF₃ group.

Materials:

-

4-Bromo-5-(trifluoromethyl)pyrimidine (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

-

K₂CO₃ (2.0 eq, 2M aqueous solution)

-

1,4-Dioxane (Degassed)

Step-by-Step Procedure:

-

Preparation: In an oven-dried Schlenk flask, dissolve the pyrimidine and arylboronic acid in degassed 1,4-dioxane (0.2 M concentration).

-

Causality: Dioxane is chosen over DMF to minimize potential base-catalyzed hydrolysis of the CF₃ group at elevated temperatures.

-

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂.

-

Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, vastly accelerating the reductive elimination step and minimizing protodeboronation side-reactions.

-

-

Base Addition: Inject the 2M aqueous K₂CO₃ solution. Purge the biphasic mixture with Argon for 5 minutes.

-

Reaction: Heat the mixture to 60°C (significantly lower than the 90-100°C typically required for the chloro-analog).

-

Self-Validation Check (LC-MS): Sample the organic layer after 2 hours.

-

Diagnostic: The starting 4-bromo pyrimidine exhibits a distinct 1:1 isotopic doublet on the mass spectrum (M / M+2) due to roughly equal natural abundances of ⁷⁹Br and ⁸¹Br. Successful oxidative addition and coupling are validated by the complete disappearance of this isotopic doublet and the emergence of a single product mass peak. If a peak corresponding to (M - Br + H) appears, it indicates premature reductive elimination (debromination); the system requires stricter oxygen exclusion.

-

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Mild Nucleophilic Aromatic Substitution (SₙAr)

Objective: To synthesize C4-amino derivatives, a common motif in PARP7 and ULK1/2 inhibitors[1][4].

Materials:

-

4-Bromo-5-(trifluoromethyl)pyrimidine (1.0 eq)

-

Aliphatic or Aromatic Amine (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

-

Initialization: Dissolve the pyrimidine in DCM (0.3 M) and cool to 0°C in an ice bath.

-

Causality: The extreme electrophilicity of the C4 position, driven by the adjacent CF₃ and ring nitrogens, makes this reaction highly exothermic. Starting at 0°C prevents runaway kinetics and potential bis-substitution or ring-opening side reactions.

-

-

Base Addition: Add DIPEA to the solution.

-

Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HBr, preventing the protonation and subsequent deactivation of the incoming nucleophilic amine.

-

-

Nucleophile Addition: Add the amine dropwise over 10 minutes.

-

Self-Validation Check (Visual & TLC):

-

Diagnostic: The reaction mixture will typically transition from colorless to a distinct pale yellow/orange upon amine addition. This color change is a visual confirmation of the formation of the transient Meisenheimer complex.

-

Diagnostic: On TLC (Hexanes:EtOAc), the highly lipophilic starting material (high R_f) will be rapidly replaced by a more polar, UV-active product spot (lower R_f).

-

-

Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours until LC-MS confirms the absence of the brominated starting material.

Applications in Targeted Drug Discovery

The strategic deployment of the 5-(trifluoromethyl)pyrimidine core has led to significant breakthroughs across multiple therapeutic areas:

-

PARP7 Inhibitors (Immuno-Oncology): In the development of highly selective PARP7 inhibitors, the 5-CF₃ pyrimidine moiety was found to perfectly occupy the adenosine subpocket of the enzyme. The strong electron-withdrawing nature of the CF₃ group optimizes the dihedral angle of the adjacent substituents, while its lipophilicity maximizes van der Waals interactions within the pocket, leading to enhanced immunotherapeutic efficacy[1].

-

CDK9 Inhibitors (Apoptosis Regulation): Structure-based drug design of 2,4,5-trisubstituted pyrimidines revealed that a C5-CF₃ group provides superior metabolic stability compared to C5-methyl analogs. The strong C–F bonds resist cytochrome P450-mediated oxidation, drastically improving the oral bioavailability of the kinase inhibitors[3].

-

ULK1/2 Kinase Inhibitors (Autophagy): During the optimization of autophagy inhibitors, replacing standard aryl groups with a 5-(trifluoromethyl)pyrimidine core resulted in a marked increase in both biochemical potency and intracellular target engagement, proving the CF₃ group to be the preferred substituent for this hinge-binding scaffold[4].

References

- Discovery of the Potent and Highly Selective PARP7 Inhibitor as a Novel Immunotherapeutic Agent for Tumors Journal of Medicinal Chemistry - ACS Public

- Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents European Journal of Medicinal Chemistry (via Cardiff University)

- Synthesis and Characterization of ULK1/2 Kinase Inhibitors that Inhibit Autophagy and Upregulate Expression of Major Histocomp

- C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines Journal of the American Chemical Society

Sources

Application Note: High-Yield Synthesis of Kinase Inhibitors Using 4-Bromo-5-(trifluoromethyl)pyrimidine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Nucleophilic Aromatic Substitution (SNAr), Covalent Inhibitor Design, and Reaction Optimization

Introduction & Strategic Rationale

The 5-(trifluoromethyl)pyrimidine scaffold is a privileged pharmacophore in modern oncology, serving as the hinge-binding core for numerous clinical-stage kinase inhibitors. Notable examples include the[1] and the mutant-selective [2].

The incorporation of the 5-CF₃ group serves a dual purpose:

-

Pharmacological Efficacy: It acts as a lipophilic, electron-withdrawing moiety that perfectly occupies the hydrophobic pocket adjacent to the gatekeeper residue (e.g., T790M in EGFR), enhancing both target affinity and metabolic stability[2].

-

Synthetic Activation: It strongly withdraws electron density from the pyrimidine ring, drastically lowering the LUMO and activating the C4 position for Nucleophilic Aromatic Substitution (SNAr)[3].

While traditional syntheses often rely on 2,4-dichloro-5-(trifluoromethyl)pyrimidine, utilizing 4-bromo-5-(trifluoromethyl)pyrimidine offers a distinct kinetic advantage. The weaker C–Br bond and the superior leaving-group ability of the bromide ion allow for SNAr reactions at significantly lower temperatures. This is critical when coupling sterically hindered or electronically deactivated anilines, minimizing degradation and maximizing yield.

Mechanistic Workflow

The following workflow outlines the synthesis of a representative covalent kinase inhibitor (analogous to third-generation EGFR inhibitors) starting from 4-bromo-5-(trifluoromethyl)pyrimidine.

Workflow for synthesizing 5-CF3-pyrimidine kinase inhibitors via SNAr and warhead installation.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each reagent and condition is explicitly defined to ensure reproducibility and adaptability across different aniline substrates.

Protocol A: Regioselective SNAr of 4-Bromo-5-(trifluoromethyl)pyrimidine

Objective: Coupling of the pyrimidine core with tert-butyl (3-amino-4-methoxyphenyl)carbamate.

-

Preparation: Charge a dry 50 mL round-bottom flask with 4-bromo-5-(trifluoromethyl)pyrimidine (1.0 eq, 5.0 mmol).

-

Causality: The starting pyrimidine is highly electrophilic and moisture-sensitive. Using a rigorously dried flask prevents premature hydrolysis of the C4-bromide to the corresponding unreactive pyrimidinone.

-

-

Solvent & Nucleophile Addition: Add n-butanol (15 mL) and tert-butyl (3-amino-4-methoxyphenyl)carbamate (1.05 eq, 5.25 mmol).

-

Causality:n-Butanol is selected because its protic nature stabilizes the anionic Meisenheimer intermediate formed during the SNAr transition state via hydrogen bonding to the pyrimidine nitrogens, significantly accelerating the reaction rate.

-

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 10.0 mmol) dropwise.

-

Causality: DIPEA acts as a non-nucleophilic proton sink to neutralize the hydrobromic acid (HBr) byproduct. Its steric bulk prevents it from competing with the aniline for the electrophilic C4 position, avoiding the formation of inactive tertiary amine byproducts.

-

-

Reaction Execution: Heat the reaction mixture to 80 °C for 4 hours.

-

Self-Validation (IPC): Monitor the reaction via LC-MS. The reaction is deemed complete when the UV trace (254 nm) shows <1% of the starting pyrimidine and a dominant product peak corresponding to the expected [M+H]⁺ mass.

-

-

Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate (30 mL) and saturated aqueous NaHCO₃ (30 mL).

-

Causality: The basic aqueous wash removes residual DIPEA hydrobromide salts and unreacted starting materials, ensuring the crude organic layer is primed for silica gel purification.

-

Protocol B: Deprotection and Covalent Warhead Installation

Objective: Removal of the Boc group and acylation to install an acrylamide warhead (targeting Cys797 in EGFR).

-

Deprotection: Dissolve the intermediate (2.0 mmol) in Dichloromethane (DCM) (10 mL) and add Trifluoroacetic Acid (TFA) (2 mL) at 0 °C. Stir for 2 hours at room temperature.

-

Causality: The Boc protecting group is acid-labile. Starting at 0 °C mitigates the exothermic nature of the initial cleavage, preventing the degradation of the electron-rich methoxyaniline ring.

-

-

Acylation: Concentrate to dryness, redissolve in dry DCM (15 mL), and cool to -30 °C. Add DIPEA (3.0 eq) followed by the dropwise addition of acryloyl chloride (1.1 eq).

-

Causality: Conducting the acylation at -30 °C is critical. At higher temperatures, the newly liberated aniline can undergo a secondary Michael addition into the formed acrylamide, leading to dimeric impurities. The low temperature ensures strict kinetic control, yielding exclusively the desired amide.

-

Self-Validation (IPC): TLC (10% MeOH in DCM) should indicate complete consumption of the baseline amine spot and the appearance of a new, higher Rf UV-active spot.

-

Quantitative Data: SNAr Optimization